Kinase Polypharmacology: Indole-Ethyl Urea vs. Furan-Methyl Urea Core
The furan-methyl analog 894005-57-3, which shares the identical 5-oxo-1-phenylpyrrolidin-3-yl-urea core, displays dual inhibitory activity against p38 MAPK (IC50 = 380 nM) and JAK3 (IC50 = 420 nM) [1]. The target compound CAS 887465-27-2 replaces the furan-methyl group with a bulkier, more hydrophobic indole-ethyl motif. Based on class-level SAR, this substitution is expected to shift the kinase selectivity fingerprint — potentially enhancing binding to hydrophobic kinase pockets (e.g., TrkA) while reducing activity against polar ATP-site kinases — and to increase cLogP, thereby altering cellular permeability and off-target binding profiles [2].
| Evidence Dimension | In vitro kinase inhibition profile |
|---|---|
| Target Compound Data | p38 MAPK / JAK3: No published data; predicted altered selectivity due to indole-ethyl substitution |
| Comparator Or Baseline | 1-(furan-2-yl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-57-3): p38 MAPK IC50 = 380 nM; JAK3 IC50 = 420 nM |
| Quantified Difference | Not directly quantified; structural divergence implies distinct kinase target engagement |
| Conditions | Biochemical kinase assays (recombinant enzymes) |
Why This Matters
For kinase-focused lead optimization, explicit procurement of the indole-ethyl analog ensures the intended polypharmacology is not confounded by the narrower furan-methyl profile.
- [1] Kuujia. 1-(furan-2-yl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-57-3) – Biological screening data: p38 MAPK IC50 = 380 nM, JAK3 IC50 = 420 nM. 2023. View Source
- [2] US10323022. N-pyrrolidinyl, N'-pyrazolyl urea, thiourea, guanidine, and cyanoguanidine compounds as TrkA kinase inhibitors. Example 96: TrkA IC50 <100 nM for phenylpyrrolidin-urea chemotype. View Source
